molecular formula C17H16FNO2 B5350788 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one CAS No. 339359-96-5

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B5350788
CAS No.: 339359-96-5
M. Wt: 285.31 g/mol
InChI Key: GGLNZMXLOGYSFS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a chemical compound with a complex structure that includes a fluorophenyl group, a methylprop-2-enoyl group, and a dimethylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the fluorophenyl group and the subsequent attachment to the pyridinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H,19,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLNZMXLOGYSFS-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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